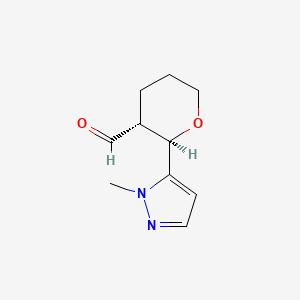
(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde, also known as MPN, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a versatile building block that can be used in the synthesis of various organic compounds. MPN has a unique structure that makes it an ideal candidate for use in the development of new drugs and materials.
作用机制
The mechanism of action of (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde is not fully understood. However, it has been suggested that (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde may inhibit the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde may also interact with cellular membranes and alter their properties, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde can inhibit the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. In vivo studies have shown that (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde can reduce inflammation, inhibit tumor growth, and improve the survival rate of animals infected with certain viruses.
实验室实验的优点和局限性
One of the main advantages of using (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde in lab experiments is its versatility. (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde can be used as a building block in the synthesis of various organic compounds, making it a useful tool for organic chemists. (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde also has unique properties that make it an ideal candidate for use in the development of new drugs and materials. However, one of the limitations of using (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde in lab experiments is its cost. (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde is a relatively expensive compound, which may limit its use in certain research areas.
未来方向
There are several future directions for research involving (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde. One area of research is the development of new drugs that incorporate (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde as a building block. These drugs may have improved pharmacokinetic properties and may be more effective than current drugs. Another area of research is the development of new materials that incorporate (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde. These materials may have unique properties that make them useful in various applications, such as in the electronics industry. Additionally, further research is needed to fully understand the mechanism of action of (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde and its potential use in the treatment of various diseases.
合成方法
The synthesis of (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde can be achieved through several methods. One of the most common methods is the reaction of 2-methylpyrazole with (2R,3R)-2,3-epoxybutanal in the presence of a Lewis acid catalyst. The resulting product is then oxidized to form (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde. Another method involves the reaction of 2-methylpyrazole with (2R,3R)-2,3-dihydroxybutanal in the presence of a base catalyst. The resulting product is then oxidized to form (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde.
科学研究应用
(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde has been extensively studied for its potential use in the development of new drugs and materials. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. (2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde has also been used in the synthesis of various organic compounds, including chiral ligands and pharmaceutical intermediates. Its unique structure makes it an ideal candidate for use in the development of new drugs with improved pharmacokinetic properties.
属性
IUPAC Name |
(2R,3R)-2-(2-methylpyrazol-3-yl)oxane-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-9(4-5-11-12)10-8(7-13)3-2-6-14-10/h4-5,7-8,10H,2-3,6H2,1H3/t8-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXSTIZMKHZDTD-WCBMZHEXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCCO2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCCO2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-(2-Methylpyrazol-3-yl)oxane-3-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2622938.png)
![(Z)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2622939.png)
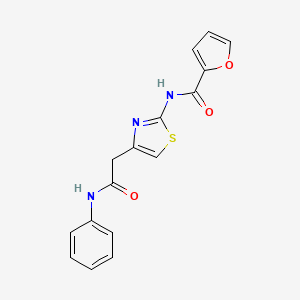


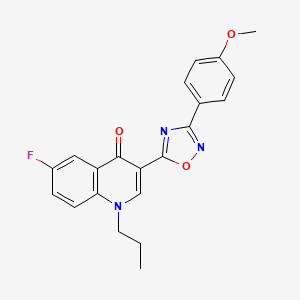
![(E)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanecarboxamide](/img/structure/B2622948.png)
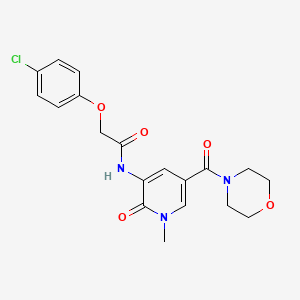
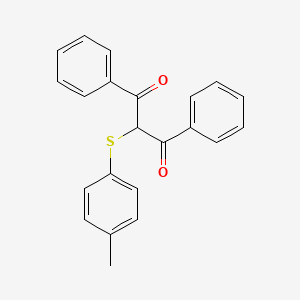
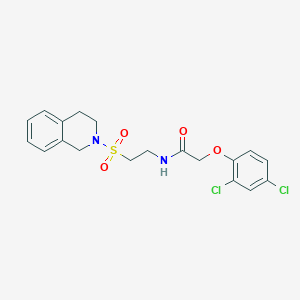
![4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2622954.png)
![1-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2622958.png)
![2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2622959.png)
